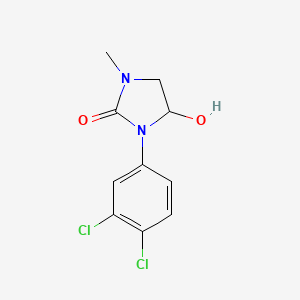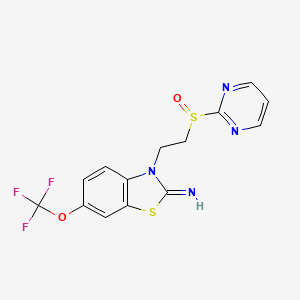![molecular formula C17H27NO4 B8647477 [2-(3,4-Diethoxyphenyl)ethyl]carbamic acid tert-butyl ester](/img/structure/B8647477.png)
[2-(3,4-Diethoxyphenyl)ethyl]carbamic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(3,4-Diethoxyphenyl)ethyl]carbamic acid tert-butyl ester: is an organic compound belonging to the class of carbamates It is characterized by the presence of a tert-butyl group, a diethoxyphenyl group, and an ethyl linkage to the carbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3,4-Diethoxyphenyl)ethyl]carbamic acid tert-butyl ester typically involves the reaction of tert-butyl carbamate with 2-(3,4-diethoxyphenyl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an additive like N-hydroxybenzotriazole (HoBt) to facilitate the formation of the carbamate bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [2-(3,4-Diethoxyphenyl)ethyl]carbamic acid tert-butyl ester can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine:
- Explored for its potential therapeutic applications, particularly in the design of prodrugs or drug delivery systems.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [2-(3,4-Diethoxyphenyl)ethyl]carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The carbamate moiety can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modulation of their activity. The diethoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
- tert-butyl N-[2-(3,4-dihydroxyphenyl)ethyl]carbamate
- tert-butyl N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate
- tert-butyl N-[2-(3,4-dihydroxyphenyl)ethyl]carbamate
Uniqueness:
- The presence of diethoxy groups in [2-(3,4-Diethoxyphenyl)ethyl]carbamic acid tert-butyl ester distinguishes it from other similar compounds. These groups can influence the compound’s solubility, reactivity, and interaction with biological targets, making it unique in its applications and properties.
Propiedades
Fórmula molecular |
C17H27NO4 |
|---|---|
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(3,4-diethoxyphenyl)ethyl]carbamate |
InChI |
InChI=1S/C17H27NO4/c1-6-20-14-9-8-13(12-15(14)21-7-2)10-11-18-16(19)22-17(3,4)5/h8-9,12H,6-7,10-11H2,1-5H3,(H,18,19) |
Clave InChI |
WJGONBLYMWZOFU-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)CCNC(=O)OC(C)(C)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



acetate](/img/structure/B8647405.png)

![3-(Methylsulfanyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carbonitrile](/img/structure/B8647415.png)




![Ethyl 7-(pyridin-3-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B8647469.png)





